molecular formula C7H16ClNO2 B2507020 [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride CAS No. 2402789-07-3

[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride

Cat. No.: B2507020
CAS No.: 2402789-07-3
M. Wt: 181.66
InChI Key: XKTXKFFGYGFUEM-HHQFNNIRSA-N
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Description

This compound is a piperidine derivative featuring two hydroxymethyl groups at the 2S and 4R positions, with a hydrochloride salt enhancing its solubility and stability. Its stereochemistry is critical for biological activity, as seen in analogs like Migalastat hydrochloride, a Fabry disease drug . The hydrochloride salt formation typically involves acidic conditions, such as HCl in dioxane, as demonstrated in related syntheses .

Properties

IUPAC Name

[(2S,4R)-2-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-6-1-2-8-7(3-6)5-10;/h6-10H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTXKFFGYGFUEM-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Melting Point/Stability Notes Pharmacological Relevance
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride (Target) C₇H₁₄ClNO₂ 193.65 g/mol* Piperidine; 2S,4R-hydroxymethyl Data not available† Potential enzyme inhibitor
((2S,4S)-4-Methoxypiperidin-2-yl)methanol hydrochloride C₇H₁₄ClNO₂ 193.65 g/mol Piperidine; 4S-methoxy, 2S-hydroxymethyl Quant. yield in HCl/dioxane synthesis Intermediate in small-molecule synthesis
[(2S,4S)-4-Aminopyrrolidin-2-yl]methanol dihydrochloride C₅H₁₃Cl₂N₂O 203.08 g/mol Pyrrolidine; 4S-amino, 2S-hydroxymethyl Stability data not reported Potential precursor for bioactive molecules
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride C₁₃H₂₀ClNO 241.76 g/mol Piperidine; 4-(2-methylphenyl) Safety data unavailable Research compound (American Elements)
Migalastat hydrochloride C₆H₁₄ClNO₅ 215.63 g/mol Piperidine; 2S-hydroxymethyl, 3R,4R,5S-triol Approved drug (melting point: >250°C) Fabry disease therapy (α-galactosidase chaperone)
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride C₅H₁₁ClFNO 155.60 g/mol Pyrrolidine; 4S-fluoro, 2S-hydroxymethyl Storage: Room temperature Fluorinated analog for metabolic studies

*Calculated based on molecular formula.

Key Comparative Insights:

Ring System and Substituent Effects: The piperidine backbone in the target compound and Migalastat allows for conformational flexibility, critical for enzyme binding . Electron-withdrawing groups like fluorine (e.g., ) increase polarity and metabolic stability, whereas methoxy groups (e.g., ) may enhance lipophilicity.

Stereochemical Influence :

  • The 2S,4R configuration in the target compound mirrors Migalastat’s 2S,3R,4R,5S stereochemistry, which is essential for binding to α-galactosidase . Substitutions at the 4-position (e.g., methoxy in or phenyl in ) disrupt this specificity.

Synthesis and Stability: Hydrochloride salt formation is common across analogs, improving water solubility. For example, ((2S,4S)-4-methoxypiperidin-2-yl)methanol hydrochloride is synthesized in near-quantitative yield using HCl/dioxane . Migalastat’s synthesis emphasizes rigorous purification to maintain stereochemical integrity, a challenge shared with the target compound .

Analogs like [(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride serve as building blocks for antiviral or anticancer agents, suggesting similar utility for the target compound.

Critical Notes and Limitations

  • Data Gaps : Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, limiting direct comparisons. Safety and toxicity profiles are also unreported for many analogs .
  • Structural Diversity : While piperidine/pyrrolidine cores are shared, substituent variations (e.g., aryl groups in , fluorination in ) lead to divergent biological activities.

Biological Activity

[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H16ClN
  • Molecular Weight : 151.67 g/mol
  • CAS Number : 1610034-33-7
  • InChI Key : ZBLQFRJLBZTDJL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition is crucial as it helps increase acetylcholine levels in the brain, potentially improving cognitive function .

3. Anti-inflammatory Properties

Piperidine derivatives, including this compound, have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic potential in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes like AChE suggests a mechanism that enhances neurotransmitter availability.
  • Induction of Apoptosis : Its anticancer effects may stem from the activation of apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : By affecting cytokine signaling and other inflammatory mediators, this compound may help mitigate inflammation-related damage.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Study ADemonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, with improved outcomes compared to bleomycin .
Study BInvestigated the inhibition of AChE and BuChE, revealing significant potential for Alzheimer's treatment .
Study CExplored anti-inflammatory effects through cytokine modulation in animal models .

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